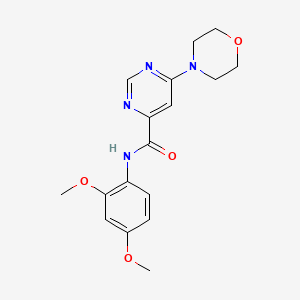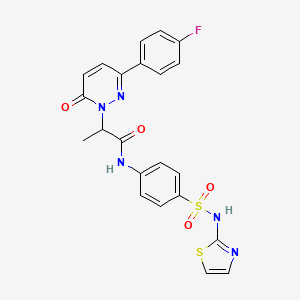
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its derivatives, involves reactions between benzo[d]thiazol-2-amine and various fluoro-substituted phenyl compounds, yielding high yields and providing a basis for the synthesis methodology applicable to our compound of interest. These reactions are characterized by their efficiency and the high purity of the resulting products, as demonstrated through detailed spectral analysis including 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides insights into the structural characteristics of our compound. These analyses reveal the presence of [6-5] fused ring systems and the conformational preferences of the molecular scaffolds involved. Such structural elucidations are typically achieved through X-ray crystallography, offering detailed insights into the atomic arrangement and spatial geometry of these molecules (Gallagher et al., 2007).
Chemical Reactions and Properties
The chemical behavior of compounds similar to our target molecule can be inferred from studies on their reactivity and interaction with other chemical entities. For instance, the reactivity of pyridazine derivatives towards different reagents and conditions has been extensively studied, shedding light on potential reactions that our compound might undergo. These studies encompass various organic transformations, including cyclization reactions, substitutions, and the formation of heterocyclic structures, which are fundamental to understanding the chemical properties of these compounds (El-Mariah, Hosny, & Deeb, 2006).
Applications De Recherche Scientifique
Antimicrobial and Antiviral Agents
- Antimicrobial Activity : Some derivatives of this compound exhibit potent antibacterial properties. For instance, certain compounds demonstrated antibacterial inhibition against Micrococcus luteus, and Staphylococcus species, while others showed significant activity against various bacterial and fungal strains, even matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase, showing notable inhibition percentages (Çıkla et al., 2013).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S2/c1-14(28-20(29)11-10-19(26-28)15-2-4-16(23)5-3-15)21(30)25-17-6-8-18(9-7-17)34(31,32)27-22-24-12-13-33-22/h2-14H,1H3,(H,24,27)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURJXCKWFARDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

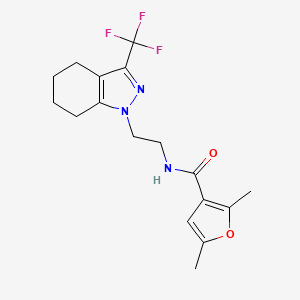
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

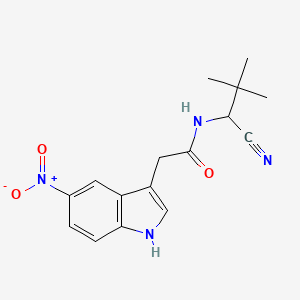
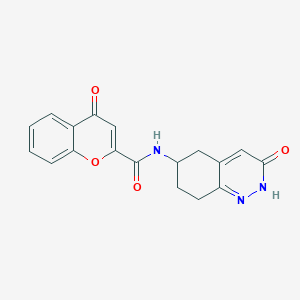
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)
![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
